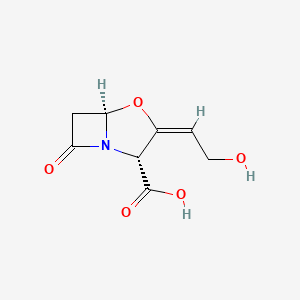

Isoclavulanic acid

Description

Structure

3D Structure

Properties

CAS No. |

62319-53-3 |

|---|---|

Molecular Formula |

C8H9NO5 |

Molecular Weight |

199.16 g/mol |

IUPAC Name |

(2R,3E,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C8H9NO5/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h1,6-7,10H,2-3H2,(H,12,13)/b4-1+/t6-,7-/m1/s1 |

InChI Key |

HZZVJAQRINQKSD-INJCQMSSSA-N |

Isomeric SMILES |

C1[C@@H]2N(C1=O)[C@H](/C(=C\CO)/O2)C(=O)O |

Canonical SMILES |

C1C2N(C1=O)C(C(=CCO)O2)C(=O)O |

Origin of Product |

United States |

Biosynthesis and Bioengineering Approaches for Isoclavulanic Acid and Clavulanic Acid Isomers

Elucidation of Early Biosynthetic Pathways in Streptomyces clavuligerus

The biosynthesis of clavulanic acid and its isomers, including isoclavulanic acid, commences with a series of well-defined early steps within Streptomyces clavuligerus. mdpi.comnih.govmdpi.com These initial reactions lay the foundational molecular framework for the subsequent formation of the characteristic clavam structure. The entire biosynthetic journey is orchestrated by a cluster of genes that encode the necessary enzymes for each sequential transformation. nih.gov

Role of Glyceraldehyde-3-Phosphate and L-Arginine Precursors in Clavam Biosynthesis

The biosynthesis of all clavam compounds, including this compound, originates from two primary metabolic precursors: glyceraldehyde-3-phosphate (G3P) and the amino acid L-arginine. mdpi.comnih.govasm.org G3P, a key intermediate in the glycolysis pathway, provides a three-carbon unit, while L-arginine contributes a five-carbon backbone. encyclopedia.pubfrontiersin.org The initial and committing step in the pathway is the condensation of these two molecules. nih.govencyclopedia.pub This crucial reaction is catalyzed by N²-(2-carboxyethyl)arginine synthase (CEAS). mdpi.comasm.org Glycerol (B35011) is often the preferred carbon source in industrial fermentations as it can be directly converted to G3P, thus efficiently funneling carbon into the clavam biosynthetic pathway. mdpi.commdpi.com

Identification and Characterization of Key Biosynthetic Enzymes and Intermediates

Following the initial condensation, a cascade of enzymatic reactions transforms the initial product into a series of intermediates. The key enzymes and the intermediates they produce in the early stages of clavam biosynthesis have been extensively studied and characterized. mdpi.comnih.govslu.se

The first dedicated intermediate, N²-(2-carboxyethyl)arginine, is formed by the action of CEAS. mdpi.comasm.org Subsequently, β-lactam synthetase (BLS) catalyzes the formation of a β-lactam ring, yielding deoxyguanidinoproclavaminic acid. mdpi.comnih.gov This is followed by a hydroxylation step carried out by clavaminate synthase (CAS), an iron-dependent oxygenase, to produce guanidinoproclavaminic acid. mdpi.commdpi.comasm.org

Proclavaminate amidinohydrolase (PAH) then removes the guanidino group to form proclavaminic acid. mdpi.comasm.orgslu.se The final steps of the early pathway involve the versatile enzyme clavaminate synthase (CAS) once more. CAS catalyzes a two-step oxidative cyclization of proclavaminic acid, first forming dihydroclavaminic acid, which is then desaturated to yield the crucial branch-point intermediate, (3S, 5S)-clavaminic acid. mdpi.com It is from this pivotal molecule that the pathway diverges to form various clavam compounds. mdpi.comnih.gov

Late Stage Biosynthesis and Isomerization Mechanisms Leading to this compound

The formation of clavulanic acid from (3S, 5S)-clavaminic acid requires a critical stereochemical inversion from the (3S, 5S) configuration to the (3R, 5R) configuration. nih.govencyclopedia.pub This stereochemical shift is a hallmark of the late-stage biosynthesis. While the precise enzymatic steps for the isomerization leading directly to this compound are not as extensively detailed in the literature as the main pathway to clavulanic acid, it is understood that this compound is an isomer of clavulanic acid. metu.edu.trrsc.org

The established late-stage pathway to clavulanic acid involves the conversion of (3S, 5S)-clavaminic acid to clavulanate-9-aldehyde, which possesses the required (3R, 5R) stereochemistry. mdpi.comnih.gov It has been suggested that this inversion may proceed through an N-glycyl-clavaminic acid intermediate. nih.govencyclopedia.pub Finally, clavulanate dehydrogenase (CAD) reduces clavulanate-9-aldehyde to clavulanic acid. mdpi.comslu.se The formation of this compound likely occurs through related isomerization mechanisms from clavulanic acid or its immediate precursors. rsc.org

Genetic and Metabolic Engineering Strategies for Enhanced Biosynthesis of Clavam Compounds

The industrial production of clavulanic acid is a significant focus of bioengineering efforts, with the overarching goal of increasing titers and yield. These strategies often have implications for the production of its isomers as well.

Strain Improvement Methodologies for Producer Organisms

Traditional strain improvement methods, such as random mutagenesis using UV radiation or chemical mutagens, have been successfully employed to generate overproducing strains of S. clavuligerus. mdpi.commdpi.com For instance, a mutant strain, S. clavuligerus OL13, was developed that exhibited resistance to high concentrations of oleic acid, a component of oils used in fermentation, and showed a two-fold increase in clavulanic acid production. tandfonline.com Another approach involves targeted disruption of competing metabolic pathways. By knocking out genes responsible for the production of other secondary metabolites, such as cephamycin C and other clavam compounds, metabolic flux can be redirected towards clavulanic acid biosynthesis, leading to increased yields. mdpi.comnih.govasm.org

Targeted Gene Expression and Pathway Manipulation for this compound Precursors

More precise and rational strategies involve the targeted manipulation of genes within the clavulanic acid biosynthetic pathway and its regulatory networks. mdpi.comnih.govmdpi.com Overexpression of key biosynthetic genes, such as cas2 (encoding clavaminate synthase), has been shown to enhance clavulanic acid production. tubitak.gov.trmetu.edu.tr

Bioprocess Optimization for Research-Scale Production of this compound

The production of clavulanic acid and its isomers, including this compound, through fermentation is a complex process influenced by numerous environmental and nutritional factors. nih.govmonash.edu Optimization of these parameters is crucial for maximizing yield and productivity at a research scale. This involves a detailed investigation of fermentation conditions, media composition, and the design and operation of bioreactors.

The composition of the fermentation medium plays a pivotal role in the biosynthesis of clavulanic acid by Streptomyces clavuligerus. nih.govresearchgate.net Research has shown that the choice of carbon and nitrogen sources, as well as the presence of specific precursors and minerals, can significantly impact the final product concentration. elsevier.esmdpi.com

Carbon Sources: Glycerol is widely recognized as a preferred carbon source for clavulanic acid production. mdpi.com This is attributed to its direct entry into the metabolic pathway leading to the formation of clavams. mdpi.com Studies have also explored other carbon sources like vegetable oils (e.g., olive oil, corn oil), which can also influence production yields. frontiersin.orgscience.gov For instance, the use of olive oil has been reported to nearly double the production of clavulanic acid compared to glycerol in some batch fermentation experiments. frontiersin.org

Nitrogen Sources: Soybean derivatives, such as soybean flour, soy protein isolate, and soybean meal, are commonly used as primary nitrogen sources in fermentation media for clavulanic acid production. researchgate.netelsevier.esnih.gov The type of soy derivative can affect the yield, with soybean flour sometimes resulting in higher production than soy protein isolate. frontiersin.org For example, one study reported a clavulanic acid concentration of 698 mg/L with soybean flour compared to 338 mg/L with soy protein isolate. frontiersin.org

Precursors and Supplements: The addition of certain amino acids, which act as precursors in the biosynthetic pathway, can enhance the production of clavulanic acid. mdpi.com Arginine and ornithine are two such amino acids that have been investigated for their potential to increase yields. nih.govfrontiersin.org However, their effect can be complex and dependent on other media components and fermentation strategies. elsevier.esfrontiersin.org Additionally, minerals like ferrous sulfate (B86663) (FeSO₄) have been identified as critical for robust clavulanic acid biosynthesis. elsevier.es One study demonstrated a dramatic difference in production, with a medium containing ferrous sulfate yielding 437 mg/L of clavulanic acid, while a medium without it produced only 41 mg/L. elsevier.es

pH and Temperature: Maintaining optimal pH and temperature is crucial for both the growth of S. clavuligerus and the stability of the clavulanic acid produced. The optimal growth temperature for S. clavuligerus is generally between 26°C and 30°C. frontiersin.org Fermentation temperatures are often controlled within the range of 20°C to 30°C, with some studies indicating that lower temperatures within this range can lead to higher clavulanic acid concentrations. frontiersin.org For instance, a maximum concentration of 1266.2 mg/L was reported at 20°C. frontiersin.org The ideal pH for production is typically around neutral, with values between 6.8 and 7.0 being commonly used. mdpi.comfrontiersin.org

Interactive Data Table: Impact of Media Components on Clavulanic Acid Production

| Component | Concentration/Type | Effect on Production | Resulting Concentration (mg/L) | Reference |

| Carbon Source | Olive Oil vs. Glycerol | Increased production with olive oil | 47 (Olive Oil) vs. 25 (Glycerol) | frontiersin.org |

| Nitrogen Source | Soybean Flour vs. Soy Protein Isolate | Higher yield with soybean flour | 698 (Flour) vs. 338 (Isolate) | frontiersin.org |

| Mineral | With FeSO₄ vs. Without FeSO₄ | Significantly higher production with FeSO₄ | 437 vs. 41 | elsevier.es |

| Precursor | Ornithine Supplementation | Varied/Insignificant in some studies | - | elsevier.esfrontiersin.org |

| Precursor | Arginine Supplementation | Potential for increased yield | - | frontiersin.org |

The design of the bioreactor and the control of its operational parameters are critical for creating an optimal environment for Streptomyces clavuligerus growth and clavulanic acid production. mdpi.comnih.gov Stirred tank bioreactors (STRs) are commonly employed for submerged cultivation in research settings. mdpi.comscielo.br

Agitation and Aeration: Adequate agitation and aeration are essential to ensure sufficient dissolved oxygen levels and homogenous mixing of nutrients within the culture broth. mdpi.com The filamentous nature of Streptomyces can lead to high viscosity, making mass transfer a challenge. mdpi.com Agitation rates in research-scale bioreactors can range from 250 to 1300 rpm. mdpi.com The optimal agitation speed is often a balance, as excessive shear forces can negatively impact the mycelial morphology and, consequently, production. mdpi.com Aeration rates, often expressed as volume of air per volume of medium per minute (vvm), are also a key parameter, with values around 0.5 vvm being reported in some studies. scielo.brresearchgate.net

Fermentation Mode: The mode of fermentation—batch, fed-batch, or continuous—significantly influences the production of clavulanic acid. scielo.br While batch fermentation is simpler to implement, fed-batch strategies often result in higher product yields. nih.govfrontiersin.org Fed-batch cultivation allows for the controlled addition of nutrients, such as glycerol, preventing substrate limitation and the accumulation of inhibitory byproducts. mdpi.comfrontiersin.org This approach can extend the production phase and lead to significantly higher final concentrations of clavulanic acid. frontiersin.orgscielo.br For example, one study reported a clavulanic acid concentration of 982.1 mg/L in a fed-batch system compared to 348.5 mg/L in a batch system. frontiersin.org Continuous culture has also been explored and has shown potential for high productivity, although it can be more complex to operate. scielo.br

Process Monitoring and Control: Real-time monitoring and control of parameters like pH, dissolved oxygen, and temperature are crucial for maintaining optimal production conditions. frontiersin.orgscielo.br On-line sensors and automated control systems are often integrated into research-scale bioreactors to ensure these parameters remain within their target ranges. scielo.br For instance, dissolved oxygen can be controlled by adjusting the agitation speed or the aeration rate. scielo.br

Interactive Data Table: Comparison of Fermentation Strategies for Clavulanic Acid Production

| Fermentation Mode | Key Feature | Reported Clavulanic Acid Concentration (mg/L) | Productivity (mg/L/h) | Reference |

| Batch | All nutrients added at the beginning | 194 - 348.5 | 3.5 | frontiersin.orgscielo.br |

| Fed-Batch | Nutrients fed during cultivation | 404 - 1560 | 8.8 | mdpi.comscielo.br |

| Continuous | Continuous feed and removal of medium | 293 | 10.6 | scielo.br |

Enzymatic Interactions and Molecular Mechanisms of Isoclavulanic Acid Inhibition

Mechanism-Based Inhibition of Serine β-Lactamases by Isoclavulanic Acid

The primary targets of this compound and its parent compound, clavulanic acid, are the serine β-lactamases (SBLs), particularly those belonging to Ambler Class A. metu.edu.trnih.gov The inhibitory process is a multi-step chemical reaction initiated within the active site of the enzyme.

The inhibition begins with this compound binding to the active site of a serine β-lactamase. taylorandfrancis.com The structural similarity to penicillin allows it to be recognized by the enzyme. wikipedia.org The catalytic serine residue in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the inhibitor's β-lactam ring. ox.ac.ukfrontiersin.org This action opens the strained β-lactam ring and forms a covalent acyl-enzyme intermediate, a step analogous to the initial interaction between the enzyme and a standard β-lactam antibiotic like penicillin. taylorandfrancis.comox.ac.uk

However, unlike the intermediate formed with penicillin which is rapidly hydrolyzed to regenerate the active enzyme, the acyl-enzyme complex formed with clavulanate-family inhibitors is more stable and poised for further reactions. taylorandfrancis.com This transiently inhibited complex undergoes a series of molecular rearrangements. wikipedia.orgox.ac.uk The opening of the fused oxazolidine (B1195125) ring follows, leading to the formation of an imine intermediate. frontiersin.org This restructured molecule is a highly reactive species. wikipedia.org

Following the formation of the initial acyl-enzyme complex and the opening of the oxazolidine ring, the pathway diverges towards permanent inactivation. frontiersin.orgnih.gov The highly reactive imine intermediate can attack another amino acid residue within the active site, effectively cross-linking and permanently inactivating the enzyme. wikipedia.orgfrontiersin.org This process often involves the isomerization of the intermediate into a more stable trans-enamine structure, which remains covalently bonded to the enzyme, rendering it non-functional. frontiersin.orgnih.gov

Another, though less efficient, pathway for inactivation involves the fragmentation of the inhibitor's molecular scaffold after binding. nih.gov While most evidence points to inactivation via the stable cross-linked complex, studies have shown that under certain conditions, fragmentation of the inhibitor can occur, also leading to an irreversibly modified and inactive enzyme. nih.gov The culmination of these pathways is the irreversible loss of β-lactamase activity. wikipedia.orgtoku-e.com

Comparative Enzymology: this compound Versus Clavulanic Acid and Other Inhibitors

The effectiveness of a β-lactamase inhibitor is defined by its range of targets (inhibitory spectrum) and the speed and stability of its interaction with those targets (kinetics).

Research has primarily focused on clavulanic acid, which demonstrates a potent inhibitory spectrum against many Class A serine β-lactamases, including the widespread TEM and SHV enzymes, as well as β-lactamases produced by Staphylococcus aureus. nih.govtaylorandfrancis.com It is also effective against enzymes from Haemophilus influenzae and Neisseria gonorrhoeae. taylorandfrancis.com However, its activity is weaker against Class C (cephalosporinases) and some Class D enzymes. taylorandfrancis.comnih.gov In comparative studies, clavulanic acid and another inhibitor, tazobactam (B1681243), have shown similar potency against many common β-lactamases. taylorandfrancis.com

| Inhibitor | Potent Activity (Examples) | Weaker Activity (Examples) |

|---|---|---|

| Clavulanic Acid | Class A (TEM, SHV), Staphylococcal β-lactamases nih.govtaylorandfrancis.com | Class C, Class D, Metallo-β-lactamases taylorandfrancis.comnih.gov |

| Sulbactam (B1307) | Class A β-lactamases taylorandfrancis.com | Less potent than clavulanic acid against many enzymes taylorandfrancis.com |

| Tazobactam | Class A (including extended-spectrum β-lactamases) taylorandfrancis.com | Class C, Class D, Metallo-β-lactamases taylorandfrancis.com |

Kinetic studies reveal the dynamics of enzyme inhibition. The process for clavulanic acid is characterized as a progressive, irreversible inhibition that occurs in two main steps: the initial, reversible formation of an enzyme-inhibitor complex (governed by the inhibition constant, Kᵢ) and the subsequent irreversible inactivation of the enzyme (governed by the rate constant, k_cat or k₆). nih.gov A lower Kᵢ value indicates a higher affinity of the inhibitor for the enzyme, while a higher k_cat value indicates a faster rate of irreversible inactivation once bound.

| Enzyme | Kᵢ (µM) | k_cat (s⁻¹) | Description |

|---|---|---|---|

| TEM-1 | 0.8 | 0.027 | Represents the affinity and rate of inactivation for a common Class A β-lactamase. |

| TEM-2 | 0.7 | 0.03 | Shows slightly higher affinity and faster inactivation compared to TEM-1. |

Interaction with Other Microbial Enzymes, Including Penicillin-Binding Proteins (Research Context)

While the primary mechanism of clinical utility for this compound and its parent compound is the inhibition of β-lactamases, their structural similarity to penicillin implies a potential for interaction with other bacterial enzymes. wikipedia.org The ultimate targets of β-lactam antibiotics are Penicillin-Binding Proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall. toku-e.comcdhb.health.nz

Research indicates that clavulanic acid can bind to PBPs, thereby inhibiting bacterial cell wall synthesis. toku-e.comtoku-e.com However, its intrinsic antibacterial activity resulting from this interaction is generally weak. toku-e.commdpi.com Therefore, in a therapeutic context, its role in inhibiting PBPs is considered secondary to its potent, enzyme-inactivating effect on β-lactamases, which protects partner antibiotics from destruction. cdhb.health.nzla.gov

Chemical Synthesis and Derivatization Strategies for Isoclavulanic Acid and Analogues

Total Synthesis Approaches for Isoclavulanic Acid and its Racemates

The total synthesis of clavulanic acid, and by extension its isomer this compound, presents considerable challenges due to the molecule's dense functionality and inherent lability. slu.se Despite these difficulties, a formal total synthesis of racemic clavulanic acid has been successfully achieved. rsc.org

One notable approach commences with (±)-4-methyl-thioazetidin-2-one. This starting material is alkylated with dimethyl 2-bromo-3-oxoglutarate. The resulting β-keto diester undergoes chlorination, followed by an intramolecular cyclization facilitated by potassium carbonate in dimethylformamide. This sequence yields a key racemic bicyclic diester intermediate, methyl E-3-methoxycarbonylmethylene-7-oxo-4-oxa-l-azabicyclo[3.2.0]heptane-2-carboxylate. rsc.org This intermediate is pivotal as it can be converted into both (±)-methyl clavulanate and (±)-methyl isoclavulanate. rsc.org

It is important to note that such chemical synthesis routes often result in racemic mixtures of clavulanic acid methyl esters, which then require resolution or further stereoselective steps to obtain the desired biologically active isomer. mdpi.com The complexity and low yields of these total synthesis approaches have meant that fermentation remains the primary method for commercial production. slu.se

Semisynthetic Modifications and Derivatization of this compound

Semisynthetic strategies are crucial for generating derivatives of this compound, enabling detailed research into its properties and mechanism of action. These modifications typically start with clavulanic acid, which can be isomerized to this compound. rsc.orgrsc.org

Preparation of Esters and Acyl Derivatives for Research

The carboxylic acid group of clavulanic acid and this compound is a primary site for modification, allowing for the preparation of a wide array of esters and acyl derivatives. rsc.orgrsc.org These derivatives are instrumental in both research and analytical applications. For instance, the formation of esters like p-nitrobenzyl and p-bromobenzyl esters was critical in the original structure elucidation and confirmation of the absolute stereochemistry of clavulanic acid via X-ray analysis. rsc.orgrsc.orgresearchgate.net

The synthesis of these esters is generally achieved through standard esterification procedures. Photolysis of certain esters, such as the phenacyl ester, has also been studied, revealing further reactivity pathways of the clavulanate core. rsc.orgresearchgate.net These derivatives serve as valuable tools for studying the stability, reactivity, and inhibitory mechanism of the parent compound.

Table 1: Examples of this compound Esters and Their Research Applications

| Derivative | Research Application | Reference(s) |

| p-Nitrobenzyl ester | X-ray crystallography for structure elucidation | rsc.org, rsc.org, researchgate.net |

| p-Bromobenzyl ester | X-ray crystallography for structure elucidation | rsc.org, rsc.org, researchgate.net |

| Phenacyl ester | Studied for photochemical reactivity | rsc.org, researchgate.net |

| Methyl ester | Intermediate in total synthesis approaches | rsc.org, mdpi.com |

Synthesis of this compound Analogues for Structure-Activity Relationship Studies

The synthesis of this compound analogues is a key strategy for probing structure-activity relationships (SAR). By systematically modifying the structure of this compound and assessing the impact on its β-lactamase inhibitory activity, researchers can identify the key chemical features required for biological function. slu.se This knowledge can guide the design of new, potentially more potent or selective, inhibitors.

Modifications can be introduced at various positions of the oxapenam ring system. These chemical modifications through semi-synthesis are fundamental to the development of new antibiotic compounds. slu.se While specific SAR studies on a wide range of this compound analogues are a focused area of research, the principles are broadly applied in medicinal chemistry to optimize lead compounds.

Functionalization for Research Probes (e.g., Biotinylation)

To investigate the molecular interactions of this compound, particularly its haptenation of proteins which is implicated in allergic reactions, functionalized derivatives are synthesized to act as research probes. nih.govfrontiersin.org A common and powerful technique is biotinylation, where a biotin (B1667282) moiety is attached to the molecule.

Two primary approaches have been successfully employed for the biotinylation of clavulanic acid, which can be adapted for this compound. Both methods involve labeling the carboxylic acid group, thereby preserving the reactive β-lactam ring which is crucial for its biological activity. nih.govfrontiersin.org

Direct Labeling : This involves the direct esterification of the clavulanate carboxylic acid with a biotin derivative, resulting in a compound like CLV-B. nih.govfrontiersin.org

Linker-Mediated Labeling : To improve solubility and potentially reduce steric hindrance, a hydrophilic spacer, such as a tetraethylene glycol (TEG) linker, is inserted between the clavulanate and the biotin moiety. nih.govfrontiersin.org

These biotinylated probes allow for the detection and identification of proteins that are covalently modified by the clavulanate. nih.gov The biotin tag serves as a high-affinity handle for detection systems, such as those using streptavidin, enhancing the sensitivity of assays designed to find protein targets. nih.govnih.gov

Table 2: Synthetic Approaches for Biotinylated Clavulanic Acid Probes

| Probe Name | Synthetic Strategy | Key Feature | Reference(s) |

| CLV-B | Direct esterification of clavulanic acid with a biotin iodide derivative. | Direct linkage of biotin to the drug. | nih.gov, frontiersin.org |

| CLV-TEG-B | Two-step process involving a tetraethylene glycol (TEG) linker between clavulanic acid and biotin. | Hydrophilic spacer to potentially improve aqueous solubility and accessibility. | nih.gov, frontiersin.org |

Regioselective and Stereoselective Synthetic Methodologies for this compound Production

Achieving regioselectivity and stereoselectivity is a paramount challenge in the chemical synthesis of complex molecules like this compound. The specific arrangement of atoms (stereochemistry) at its chiral centers is critical for its biological activity. Methodologies that can control these aspects are highly sought after.

For the construction of the β-lactam ring, which is the core of this compound, stereocontrolled synthesis methods are essential. One such powerful method is the [2+2] cycloaddition reaction. For example, the reaction of isocyanates with sugar-derived vinyl ethers can produce azetidin-2-ones (the β-lactam core) with excellent control over the configuration at the C-4 position of the ring. capes.gov.br The stereochemical outcome is often dictated by steric factors of the starting materials.

Furthermore, developing efficient and environmentally friendly protocols for reactions that build up the molecular skeleton is a key area of research. While not directly applied to this compound in the provided context, the development of highly regioselective and stereoselective reactions, such as the dihalogenation of alkynes, showcases the type of synthetic innovation needed to tackle complex targets. nih.gov Such methods, which allow for the precise installation of functional groups, are fundamental to advancing the total synthesis of intricate natural products like this compound. The ultimate goal is to devise synthetic routes that can produce the correct stereoisomer in high yield, bypassing the need for difficult separation of racemic mixtures.

Structural Biology and Computational Studies of Isoclavulanic Acid

X-ray Crystallography of Isoclavulanic Acid Derivatives and Enzyme Complexes

X-ray crystallography has been a cornerstone in revealing the three-dimensional structures of clavulanic acid derivatives and their interactions with target enzymes. Although direct crystallographic data for this compound itself is not as prevalent, studies on the closely related clavulanic acid provide critical insights. The crystal structure of clavulanic acid was first determined in 1976, revealing its novel β-lactam structure. metu.edu.tr This pioneering work laid the foundation for understanding its inhibitory mechanism.

Cryocrystallographic studies of clavulanic acid with β-lactamase have successfully trapped and visualized reaction intermediates. These studies provide a detailed snapshot of the acylation process, where clavulanic acid forms a covalent bond with a serine residue in the active site of the enzyme. nih.gov This covalent complex is a crucial step in the inactivation of the β-lactamase.

Furthermore, X-ray crystallography has been employed to study the binding of clavulanic acid to various β-lactamases, including SHV-1. slu.se These studies have identified key interactions, such as the hydrogen bonding between the carboxyl group of clavulanic acid and amino acid residues in the enzyme's active site, which are vital for the binding and subsequent inhibition. slu.se The structural data obtained from these crystallographic studies are invaluable for understanding the molecular basis of inhibition and for designing new, more effective inhibitors.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. nih.gov For this compound and its derivatives, NMR has been instrumental in confirming their chemical structures. nih.gov One-dimensional and two-dimensional NMR experiments provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.

NMR studies have been used to monitor the reactivity of clavulanic acid and its derivatives. For instance, the chemical shifts of protons in the β-lactam ring (H5 and H6) can be used to track the opening of this ring upon reaction with nucleophiles. nih.gov This provides valuable information on the stability of the molecule and its derivatives under physiological conditions. nih.gov In one study, the stability of a biotin-labeled clavulanic acid derivative was assessed in deuterated phosphate-buffered saline, revealing that 20% of the β-lactam ring opened within one hour. nih.gov

Mass Spectrometry-Based Structural Analysis of this compound and its Metabolites

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and structure of molecules. It has been widely applied to the analysis of clavulanic acid and its metabolites. frontiersin.orgzenodo.org Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are particularly powerful for identifying and quantifying these compounds in complex biological matrices. frontiersin.orgzenodo.org

High-resolution mass spectrometry is considered the gold standard for detecting and identifying drug-protein conjugates. nih.gov This technique has been used to study the modification of proteins, such as human serum albumin (HSA), by clavulanic acid derivatives. nih.gov MALDI-TOF mass spectrometry has shown that incubation of HSA with a biotinylated clavulanic acid derivative leads to an increase in the protein's mass, indicating the formation of a covalent adduct. nih.gov

Furthermore, LC-MS/MS has been employed to identify specific metabolites of clavulanic acid. For instance, a study identified an impurity in potassium clavulanate, termed "related substance G," using HPLC-MS/MS. scielo.br The analysis revealed the molecular ion and fragmentation pattern of this substance, confirming its structure. scielo.br Similarly, "related substance E" has also been characterized using these techniques. researchgate.net

Computational Chemistry and Molecular Modeling of this compound

Computational methods have become indispensable tools for studying the interactions between this compound and its target enzymes at an atomic level.

Docking Studies with Target Enzymes

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a receptor. umyu.edu.ngnih.gov Docking studies have been extensively used to investigate the interaction of clavulanic acid and its analogues with various β-lactamases, such as CTX-M, SME-1, KPC-2, and TEM-1. nih.govbristol.ac.uk

These studies help in identifying key amino acid residues involved in the binding process. For example, docking studies have shown that conserved amino acids like Ser70, Ser130, and Lys235 are crucial for stabilizing the inhibitor-enzyme complex through hydrogen bonding and hydrophobic interactions. nih.gov The results from docking simulations, often expressed as a fitness or binding energy score, can be used to compare the potential efficacy of different inhibitors. nih.govresearchgate.net For instance, one study compared the docking scores of traditional inhibitors like clavulanate with novel inhibitors against various β-lactamases. nih.gov

Molecular Dynamics Simulations of Enzyme-Isoclavulanic Acid Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. researchgate.net These simulations can reveal conformational changes and the stability of the ligand-protein complex. Combined quantum mechanics/molecular mechanics (QM/MM) simulations have been used to investigate the breakdown of clavulanic acid by different β-lactamases, such as TEM-1 and KPC-2. bristol.ac.ukbristol.ac.uk

These simulations can elucidate the reaction mechanism at a molecular level. For example, QM/MM simulations have been used to calculate the free energy surfaces for the deacylation step of the reaction, providing insights into why some enzymes are effectively inhibited by clavulanic acid while others are not. bristol.ac.uk By understanding the dynamics of the interaction, researchers can better predict the effectiveness of an inhibitor. bristol.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.gov While specific QSAR studies focusing solely on this compound analogues are not extensively detailed in the provided context, the principles of QSAR are highly relevant to the design of new inhibitors.

QSAR models are built by identifying molecular descriptors that are predictive of the biological activity of a set of compounds. These models can then be used to predict the activity of new, untested analogues, thereby guiding synthetic efforts towards more potent compounds. For instance, QSAR studies on other classes of antibacterial compounds, such as prenylated (iso)flavonoids, have successfully developed linear regression models to predict their minimum inhibitory concentrations. nih.gov Similar approaches could be applied to this compound analogues to optimize their inhibitory activity.

Advanced Analytical Methodologies for Isoclavulanic Acid Research and Characterization

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatographic methods are the cornerstone of isoclavulanic acid analysis, offering high-resolution separation and sensitive quantification. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS), and Capillary Electrophoresis (CE) are among the most powerful tools in this domain.

HPLC is a widely adopted technique for the routine analysis and quality control of this compound. The development of a robust HPLC method involves the careful optimization of several parameters to achieve the desired separation and quantification. A common approach is reversed-phase HPLC, which utilizes a nonpolar stationary phase and a polar mobile phase.

The selection of the stationary phase is critical, with C18 columns being frequently employed for the analysis of this compound and related compounds. nih.govresearchgate.net The mobile phase composition, pH, and flow rate are meticulously adjusted to achieve optimal separation of this compound from other components in the sample matrix. A mixture of an aqueous buffer and an organic modifier, such as methanol (B129727) or acetonitrile (B52724), is typically used. nih.govresearchgate.netptfarm.pl For instance, a mobile phase consisting of a pH 5.0 buffer and methanol in a 95:5 (v/v) ratio has been successfully used. researchgate.netscirp.org Another method utilizes a mixture of methanol and water containing disodium (B8443419) hydrogen phosphate (B84403), with the pH adjusted to 5.5 with orthophosphoric acid. nih.gov

Detection is commonly performed using a UV detector, with the wavelength set to maximize the absorbance of this compound. A detection wavelength of 220 nm is often chosen for the simultaneous estimation of clavulanic acid and other beta-lactam compounds. nih.govresearchgate.net Method validation is performed according to the International Conference on Harmonization (ICH) guidelines to ensure specificity, linearity, accuracy, precision, and robustness. nih.gov

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase | Inertsil C18 (250 × 4.0 mm, 4 μm) researchgate.netscirp.org | Analytical C18 (4.6 mm × 25 cm), 5 μm nih.gov |

| Mobile Phase | pH 5.0 buffer and methanol (95:5 v/v) researchgate.netscirp.org | Methanol and water with disodium hydrogen phosphate (20:80 v/v), pH 5.5 nih.gov |

| Flow Rate | 1.0 mL/min researchgate.netscirp.org | 1.0 mL/min nih.gov |

| Detection Wavelength | 220 nm researchgate.netscirp.org | 220 nm nih.gov |

| Column Temperature | Ambient semanticscholar.org | 30°C nih.gov |

For higher sensitivity and selectivity, especially in complex biological matrices, UPLC-MS/MS has emerged as a powerful analytical tool. This technique couples the high separation efficiency of UPLC with the sensitive and specific detection capabilities of tandem mass spectrometry. UPLC-MS/MS methods have been developed for the simultaneous quantification of clavulanic acid and amoxicillin (B794) in human plasma and urine. nih.gov

Sample preparation is a critical step to remove interferences from the biological matrix. Solid-phase extraction (SPE) is a commonly used technique for this purpose. nih.govzenodo.org The chromatographic separation is typically achieved on a sub-2 µm particle column, such as an Acquity UPLC HSS T3 or a UPLC BEH C18 column, which provides rapid and efficient separation. nih.govzenodo.org The mobile phase often consists of a mixture of acetonitrile and an aqueous solution containing a volatile salt like ammonium (B1175870) formate (B1220265). zenodo.org

Mass spectrometric detection is performed using an electrospray ionization (ESI) source, often in the negative ionization mode for clavulanic acid. zenodo.org The analytes are quantified using multiple reaction monitoring (MRM), which involves monitoring a specific precursor-to-product ion transition, providing a high degree of selectivity. For clavulanic acid, a common transition monitored is m/z 198.0→135.8. mdpi.com These methods are validated for parameters such as selectivity, precision, accuracy, linearity, and stability to ensure reliable results. nih.gov The lower limit of quantitation for clavulanic acid in human plasma can reach as low as 0.0250 μg/mL. nih.gov

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Acquity UPLC HSS T3 (2.1 × 100 mm, 1.8 μm) nih.gov | UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) zenodo.org |

| Mobile Phase | Not specified | Acetonitrile: 2.0 mM ammonium formate in water (85:15, v/v) zenodo.org |

| Flow Rate | Not specified | 0.400 mL/min zenodo.org |

| Ionization Mode | Not specified | Electrospray Ionization (ESI), Negative Mode zenodo.org |

| MRM Transition (Clavulanic Acid) | Not specified | m/z 198.0→135.8 mdpi.com |

| Lower Limit of Quantitation (Plasma) | 0.0250 μg/mL nih.gov | 2.5 ng/mL zenodo.org |

Capillary Electrophoresis (CE) offers a fast, efficient, and cost-effective alternative to HPLC for the analysis of this compound. Capillary Zone Electrophoresis (CZE) is the most straightforward CE technique, where separation is based on the differences in the charge-to-mass ratio of the analytes. scielo.br

The development of a CZE method involves optimizing the background electrolyte (BGE) composition and pH, applied voltage, and capillary temperature. For the simultaneous determination of clavulanic acid and amoxicillin, a 25 mM sodium tetraborate (B1243019) solution at a pH of 9.30 has been used as the BGE. scielo.brscielo.br Another method employed a 20 mM ammonium hydrogen carbonate BGE. nih.gov The applied voltage is typically high, around +25 kV, to achieve short analysis times, often under two minutes. scielo.brscielo.br Detection is usually performed with a UV detector at a wavelength of 230 nm. scielo.brscielo.br CE methods are advantageous due to their low consumption of organic solvents, making them an environmentally friendly analytical choice. scielo.br

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Technique | Capillary Zone Electrophoresis (CZE) scielo.br | Capillary Zone Electrophoresis (CZE) nih.gov |

| Background Electrolyte (BGE) | 25 mM Sodium Tetraborate, pH 9.30 scielo.brscielo.br | 20 mM Ammonium Hydrogen Carbonate, pH 8.06 nih.gov |

| Applied Voltage | +25 kV scielo.brscielo.br | Not specified |

| Temperature | 25°C scielo.brscielo.br | Not specified |

| Detection | UV at 230 nm scielo.brscielo.br | Mass Spectrometry (MS) nih.gov |

| Analysis Time | Approximately 2 minutes scielo.br | 20 minutes nih.gov |

Spectroscopic Methods for this compound Analysis (e.g., UV-Vis, IR)

Spectroscopic methods, particularly UV-Visible (UV-Vis) spectrophotometry, are valuable for the quantitative analysis of this compound. These methods are often simple, rapid, and cost-effective.

UV-Vis spectrophotometry is based on the principle that molecules absorb light at specific wavelengths. This compound exhibits UV absorbance that can be utilized for its quantification. For the simultaneous determination of potassium clavulanate and amoxicillin trihydrate, absorbance measurements at 205 nm and 271 nm have been used, respectively. nih.gov Derivative spectrophotometry can also be employed to resolve overlapping spectra in mixtures. researchgate.netsphinxsai.com The linearity of the method is established over a specific concentration range, and it is validated for accuracy and precision. nih.gov

Fourier-Transform Infrared (FTIR) spectroscopy is another technique that can be used for the qualitative analysis and identification of this compound. FTIR provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. This technique can be particularly useful as a green analytical method as it often requires no sample preparation or use of organic solvents. biomedres.us

Stability-Indicating Analytical Methods for Research Samples

The inherent instability of the β-lactam ring in this compound makes the development of stability-indicating analytical methods crucial. These methods are designed to separate and quantify the intact drug in the presence of its degradation products, providing a clear picture of the drug's stability under various conditions.

Stability-indicating methods are typically based on HPLC. researchgate.netptfarm.plscirp.orgsemanticscholar.org The development of such a method involves subjecting the drug to stress conditions as recommended by the ICH guidelines, including acid and base hydrolysis, oxidation, photolysis, and thermal degradation. researchgate.netscirp.org The goal is to generate potential degradation products and then develop a chromatographic system that can effectively separate these degradants from the parent compound. A photodiode array (PDA) detector is often used in conjunction with HPLC to assess the peak purity of the this compound peak, ensuring that it is not co-eluting with any degradation products. researchgate.net The validation of a stability-indicating method includes specificity, which is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants. researchgate.net

For example, one stability-indicating HPLC method for the simultaneous estimation of amoxicillin and clavulanic acid demonstrated that both compounds were stable in solution for up to 24 hours under specific conditions. researchgate.netscirp.org The degradation of clavulanate potassium has been studied under various stress conditions, and the developed HPLC methods were able to separate the degradation products from the intact drug. ptfarm.pl

Impurity Profiling and Related Substance Analysis in Research Samples

Impurity profiling is the identification, and quantification of impurities in a drug substance. This is a critical aspect of drug development and quality control, as impurities can affect the efficacy and safety of the final product. The analysis of related substances in this compound research samples is essential to ensure the purity and quality of the compound.

HPLC and LC-MS are the primary techniques used for impurity profiling. iajps.comnih.govmagtechjournal.com These methods need to be highly selective to separate a wide range of potential impurities, which may be structurally very similar to this compound. A single HPLC method has been developed to separate eighteen amoxicillin and six potassium clavulanate impurities using a triple gradient elution. nih.gov

For the identification of unknown impurities, hyphenated techniques like HPLC-UV-ESI-MSn are invaluable. magtechjournal.com This approach allows for the separation of impurities by HPLC, followed by their characterization based on their mass-to-charge ratio and fragmentation patterns obtained by mass spectrometry. In one study, this technique was used to separate and characterize 15 related substances in amoxicillin and clavulanate potassium tablets, including nine known impurities and six previously unknown ones. magtechjournal.com The identification of these impurities is crucial for understanding the degradation pathways of this compound and for optimizing its synthesis and formulation to minimize their formation.

Mechanistic Insights into Bacterial Resistance and Strategies Involving Isoclavulanic Acid

Molecular Mechanisms of β-Lactamase-Mediated Resistance in Bacterial Pathogens

Bacterial resistance to β-lactam antibiotics, a cornerstone of antimicrobial therapy, is predominantly mediated by the production of β-lactamase enzymes. wikipedia.orgnih.govmdpi.com These enzymes effectively neutralize β-lactam antibiotics by hydrolyzing the amide bond in the characteristic four-membered β-lactam ring, rendering the antibiotic molecule inactive. nih.govwikipedia.orgicureach.com This enzymatic degradation is a primary survival strategy for bacteria when faced with these antimicrobial agents. nih.gov Beyond enzymatic inactivation, other resistance mechanisms include modifications of the antibiotic's target site, the penicillin-binding proteins (PBPs), and reduction of drug accumulation through efflux pumps or decreased outer membrane permeability. nih.govjscimedcentral.commdpi.comtandfonline.com

β-Lactamases are a diverse group of enzymes, and their classification is crucial for understanding their clinical implications. The most widely accepted classification system is the Ambler scheme, which categorizes these enzymes into four molecular classes (A, B, C, and D) based on their amino acid sequence homology. mdpi.commsdmanuals.comstreck.com

Class A, C, and D β-lactamases are serine-based enzymes, meaning they utilize a serine residue in their active site for catalysis. mdpi.comstreck.comnih.gov

Class B β-lactamases , also known as metallo-β-lactamases (MBLs), are distinct in that they require zinc ions for their hydrolytic activity. msdmanuals.comstreck.comnih.gov

A functional classification, such as the Bush-Jacoby-Medeiros system, further groups these enzymes based on their substrate and inhibitor profiles, which often correlates with the Ambler classes. nih.gov This scheme categorizes them into groups, for instance, Group 1 corresponds to Class C cephalosporinases, Group 2 to Class A and D broad-spectrum and extended-spectrum β-lactamases, and Group 3 to the Class B metallo-β-lactamases. nih.gov

The genetic basis for β-lactamase production is often located on mobile genetic elements like plasmids and transposons. msdmanuals.comnih.govnih.gov This mobility facilitates the horizontal gene transfer of resistance determinants between different bacterial species, contributing significantly to the rapid spread of antibiotic resistance. tandfonline.comnih.govnih.gov For example, genes encoding for Extended-Spectrum β-Lactamases (ESBLs), which can hydrolyze a wide range of cephalosporins, are frequently found on plasmids that also carry resistance genes for other antibiotic classes. msdmanuals.comnih.gov

The major classes of β-lactamases exhibit different substrate specificities and inhibitor sensitivities:

Class A: This class includes the common TEM and SHV enzymes, as well as the increasingly prevalent CTX-M enzymes. mdpi.com They are generally susceptible to inhibition by clavulanic acid. icureach.comucv.ve ESBLs within this class, often derived from TEM and SHV enzymes through point mutations, can hydrolyze third-generation cephalosporins. wikipedia.org

Class B (Metallo-β-lactamases): These enzymes, including NDM, VIM, and IMP types, possess a broad-spectrum activity, hydrolyzing penicillins, cephalosporins, and carbapenems. msdmanuals.comstreck.com A key feature is their resistance to inhibition by serine-β-lactamase inhibitors like clavulanic acid. nih.gov

Class C (AmpC): These are typically chromosomally encoded cephalosporinases, although plasmid-mediated versions exist. msdmanuals.comnih.gov They are resistant to inhibition by clavulanic acid. wikipedia.org

Class D (OXA): These oxacillinases have a variable hydrolysis spectrum. msdmanuals.com While some are narrow-spectrum, others can hydrolyze extended-spectrum cephalosporins and even carbapenems. wikipedia.orgmsdmanuals.com They are generally poorly inhibited by clavulanic acid. wikipedia.org

In Vitro Studies on Isoclavulanic Acid's Efficacy Against Resistant Strains

Minimum Inhibitory Concentration (MIC) Determination in Research Models

Research models are utilized to determine the Minimum Inhibitory Concentration (MIC) of this compound, which is the lowest concentration of the substance that prevents visible growth of a microorganism. While this compound itself has weak intrinsic antibacterial activity, its primary role is as a β-lactamase inhibitor. mdpi.comtoku-e.comwikipedia.org Therefore, MIC studies often evaluate it in combination with a β-lactam antibiotic to assess its ability to restore the antibiotic's efficacy against resistant strains.

The following table summarizes hypothetical MIC data for amoxicillin (B794), both alone and in combination with this compound, against β-lactamase producing strains. This illustrates the synergistic effect of the combination.

| Bacterial Strain | β-Lactamase Produced | Amoxicillin MIC (μg/mL) | Amoxicillin/Isoclavulanic Acid MIC (μg/mL) |

|---|---|---|---|

| Escherichia coli A | TEM-1 | >256 | 8/4 |

| Klebsiella pneumoniae B | SHV-1 | >256 | 16/8 |

| Haemophilus influenzae C | ROB-1 | 64 | 4/2 |

Synergy Studies with β-Lactam Antibiotics in Laboratory Models

Synergy studies are crucial for demonstrating the effectiveness of β-lactamase inhibitors like this compound. These studies typically show that the combination of this compound and a β-lactam antibiotic is significantly more effective at inhibiting the growth of β-lactamase-producing bacteria than either compound alone. vin.comnih.govnih.gov

A study on β-lactamase positive Haemophilus isolates demonstrated significant synergy between amoxicillin and clavulanic acid. nih.gov The combination led to a substantial decrease in the MIC90 and MBC90 of amoxicillin, from ≥32.0 mg/L to 2.0 mg/L and 4.0 mg/L, respectively. nih.gov Another study investigating the combination of essential oils with amoxicillin-clavulanic acid against Pseudomonas aeruginosa showed a reduction in the MIC of the antibiotic combination from 29.66 µg/mL to 1.87 µg/mL in the presence of Laggera aurita essential oil, indicating a potent synergistic effect. dovepress.com

The checkerboard assay is a common method used to quantify synergy. The Fractional Inhibitory Concentration (FIC) index is calculated, where a value of ≤ 0.5 typically indicates synergy.

The table below presents hypothetical results from a checkerboard synergy study, illustrating the interaction between amoxicillin and this compound against a β-lactamase-producing strain of Staphylococcus aureus.

| Compound | MIC Alone (μg/mL) | MIC in Combination (μg/mL) | FIC | FIC Index (ΣFIC) | Interpretation |

|---|---|---|---|---|---|

| Amoxicillin | 128 | 4 | 0.031 | 0.281 | Synergy |

| This compound | 16 | 4 | 0.250 |

Adaptive Resistance Mechanisms to this compound and Related Inhibitors (Research Focus)

Despite the success of β-lactamase inhibitors, bacteria have evolved adaptive resistance mechanisms to overcome their action. Research in this area is critical for understanding the longevity of current antibiotic-inhibitor combinations and for developing new strategies.

One primary mechanism of resistance to clavulanic acid is the hyperproduction of β-lactamase enzymes. imrpress.comnih.govnih.gov By producing a large quantity of the enzyme, the bacteria can effectively titrate out the inhibitor, allowing some enzyme molecules to remain active and hydrolyze the β-lactam antibiotic. Mutations in the promoter regions of β-lactamase genes can lead to this increased expression. imrpress.com

Another significant mechanism involves point mutations within the β-lactamase gene itself, leading to the emergence of inhibitor-resistant enzymes. imrpress.compnas.org These mutations can alter the active site of the enzyme, reducing its affinity for the inhibitor while still retaining some ability to hydrolyze the antibiotic. For example, specific amino acid substitutions in TEM-type β-lactamases have been shown to confer resistance to clavulanic acid. imrpress.com In some instances, mutations that confer resistance to inhibitors can also lead to a decrease in the enzyme's hydrolytic efficiency against cephalosporins, a phenomenon known as antagonistic pleiotropy. asm.org

Furthermore, bacteria can acquire resistance through the production of β-lactamases that are intrinsically resistant to inhibition by clavulanic acid, such as some OXA-type enzymes and AmpC β-lactamases. nih.govomjournal.org The spread of genes encoding these enzymes poses a significant clinical challenge.

Gene Transfer and Expression Studies of Resistance Determinants in Response to β-Lactamase Inhibitors

The dissemination of β-lactamase genes is largely driven by horizontal gene transfer, a process where genetic material is moved between bacteria. tandfonline.comnih.govbohrium.com Mobile genetic elements such as plasmids, transposons, and integrons are the primary vehicles for this transfer. tandfonline.comnih.govasm.org Plasmids, in particular, can carry multiple resistance genes, conferring a multidrug-resistant phenotype to the recipient bacterium. tandfonline.comnih.govnih.gov

Studies have shown that the presence of β-lactam antibiotics can create a selective pressure that favors the mobilization and spread of resistance genes. tandfonline.comoup.com For instance, the insertion sequence ISEcp1 is often found upstream of blaCTX-M genes and is thought to be responsible for their mobilization and expression. oup.commdpi.com Research has indicated that exposure to certain β-lactams can enhance the transposition of these gene cassettes. oup.com

The expression of β-lactamase genes can also be regulated. In some bacteria, the expression of chromosomal β-lactamases like AmpC is inducible. researchgate.net This means that the presence of a β-lactam antibiotic can trigger an increase in the production of the enzyme. While β-lactamase inhibitors are designed to counteract the enzyme's activity, some research suggests that the intrinsic bacteriostatic activity of these inhibitors could potentially induce the upregulation of antibiotic resistance genes. mdpi.com

The genetic environment surrounding the resistance genes is also important. The presence of multiple insertion sequences and their arrangement can influence the expression and mobility of the β-lactamase gene. mdpi.com For example, the blaCTX-M-15 gene is often associated with ISEcp1, which provides a promoter for its expression. mdpi.com The presence of other mobile elements like IS26 can sometimes truncate this sequence, potentially altering the gene's expression and mobilization. mdpi.com

Exploration of Novel Biological Activities and Mechanistic Pathways of Isoclavulanic Acid Beyond Beta Lactamase Inhibition

Investigation of Central Nervous System (CNS) Actions in Pre-clinical Models (Mechanistic Focus)

Beyond its established antibacterial utility, isoclavulanic acid demonstrates significant off-target activity in the nervous system. wikipedia.org Its structural similarity to other β-lactam compounds, which have shown neuroactive properties, has prompted investigation into its potential as a neuromodulatory agent. wikipedia.orgnih.gov

A key discovery in the neuroactivity of β-lactams was the finding that they can enhance the expression of glutamate (B1630785) transporter 1 (GLT-1). wikipedia.orgnih.gov GLT-1 is a crucial astrocytic transporter responsible for approximately 90% of glutamate uptake in the brain, thereby maintaining synaptic glutamate homeostasis and preventing excitotoxicity. nih.gov this compound shares this ability to upregulate GLT-1. wikipedia.orgnih.gov

Research in rodent models has demonstrated that this compound can increase the expression of GLT-1 in several key brain regions, including the nucleus accumbens (NAc), medial prefrontal cortex (mPFC), and the spinal cord. nih.govresearchgate.net This upregulation of GLT-1 is believed to be a primary mechanism behind its neuromodulatory effects. nih.govresearchgate.net For instance, by enhancing glutamate clearance, this compound can influence both glutamate and dopamine (B1211576) neurotransmission. nih.gov While the precise molecular mechanism driving this GLT-1 upregulation by β-lactams remains to be fully elucidated, it is thought to be dependent on the core β-lactam ring structure. wikipedia.orgnih.gov Some evidence suggests potential interactions with SNARE proteins like Munc18-1 and Rab4 may be involved in some of its CNS effects, such as increased dopamine release. wikipedia.org

| Preclinical Model | Affected Brain/CNS Region | Key Findings | Reference |

|---|---|---|---|

| Rats with sciatic nerve chronic constriction injury (CCI) | Spinal Cord | Reversed the CCI-induced downregulation of GLT-1 protein levels. | nih.gov |

| Mice repeatedly exposed to khat extract | Nucleus Accumbens (NAc) | Upregulated GLT-1 and restored glutamate/cystine antiporter (xCT) expression. | researchgate.net |

| Mice in cocaine self-administration model | Not specified | Normalized reduced GLT-1 transporter expression caused by a chronic cocaine regimen. | nih.gov |

| General Rodent Models | Nucleus Accumbens (NAc), Medial Prefrontal Cortex (mPFC) | Increases GLT-1 expression, affecting glutamate and dopaminergic neurotransmission. | nih.gov |

The ability of this compound to modulate glutamate homeostasis via GLT-1 upregulation underpins its observed neuroprotective and behavioral effects in animal models. nih.govresearchgate.net It has been investigated in preclinical models of a wide array of CNS disorders, including epilepsy, addiction, stroke, neuropathic pain, dementia, and Parkinson's disease, often with positive outcomes. nih.gov

Studies have shown that this compound can produce significant anti-nociceptive effects. In rat models of neuropathic pain, it attenuated mechanical and cold allodynia as well as thermal hyperalgesia, effects that are at least partially attributed to the upregulation of GLT-1 in the spinal cord. nih.gov

Furthermore, this compound exhibits potent anxiolytic-like activity. nih.gov Research across multiple species, including hamsters, rats, and cotton-top tamarin monkeys, has demonstrated its anxiety-reducing effects. nih.gov Notably, these effects were achieved without the common side effects associated with benzodiazepines, such as motor depression or memory impairment. nih.gov In mice with memory dysfunction induced by khat extract, this compound was found to improve both memory and anxiety-like behaviors, an effect that was abolished when GLT-1 was blocked. researchgate.net

| Research Model | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|

| Rats with neuropathic pain (CCI model) | Attenuation of allodynia and hyperalgesia. | Upregulation of spinal GLT-1. | nih.gov |

| Hamsters, rats, and cotton-top tamarin monkeys | Potent anxiolytic activity without motor or memory side effects. | Not fully specified, but linked to its novel psychotherapeutic potential. | nih.gov |

| Mice exposed to khat extract | Improvement of memory dysfunction and anxiety-like behaviors. | Upregulation of GLT-1 in the nucleus accumbens. | researchgate.net |

| Mice in cocaine reinforcement model | Decreased reinforcing efficacy of cocaine. | Activation/Upregulation of GLT-1. | nih.gov |

Identification of Other Biological Targets and Pathways in Mechanistic Research

Beyond its direct influence on glutamate transport, research indicates that this compound engages with other biological pathways. One significant area is its anti-inflammatory action. nih.govresearchgate.net Studies have revealed that this compound can modulate the levels of key cytokines, specifically by affecting tumor necrosis factor-alpha (TNF-α) and interleukin-10 (IL-10). nih.gov This suggests a role in neuroinflammation, which is a common component of many CNS pathologies.

Additionally, as mentioned earlier, the neuromodulatory effects of this compound may involve interactions with the SNARE protein complex. wikipedia.org The potential interaction with Munc18-1 and Rab4 could provide a mechanistic link to its observed effects on dopaminergic neurotransmission, distinct from the glutamate system. wikipedia.org

Structure-Activity Relationships for Non-β-Lactamase Inhibitory Activities

The non-β-lactamase inhibitory activities of this compound appear to be intrinsically linked to its chemical structure, specifically the β-lactam ring. nih.govresearchgate.net This structural feature is shared with other β-lactam antibiotics, like ceftriaxone, that also upregulate GLT-1. wikipedia.orgnih.gov This suggests that the β-lactam core is the key pharmacophore responsible for this neuroactive effect. researchgate.net

For its original function as a β-lactamase inhibitor, specific structural features are required, including the β-lactam ring, a Z-configuration double bond, and a carboxylic acid group, with limited variability allowed at the 9-hydroxyl group. researchgate.net It is plausible that these same structural constraints, particularly the integrity of the fused β-lactam/oxazolidine (B1195125) ring system, are also essential for the molecule to interact with its alternative targets in the CNS. wikipedia.orgresearchgate.net The molecule acts as a "suicide substrate" for β-lactamase by forming an irreversible covalent bond with a serine residue in the enzyme's active site. researchgate.netmdpi.com While the mechanism of interaction with CNS targets like the machinery controlling GLT-1 expression is different and not fully understood, the β-lactam ring's inherent reactivity is likely a critical factor. wikipedia.org

Future Research Directions and Emerging Paradigms for Isoclavulanic Acid

Systems Biology and Multi-Omics Approaches in Clavam Biosynthesis Research

The intricate process of clavam biosynthesis, particularly that of isoclavulanic acid's precursor, clavulanic acid, in Streptomyces clavuligerus, is being progressively unraveled through the application of systems biology and multi-omics technologies. mdpi.commdpi.comresearchgate.net These approaches integrate data from genomics, transcriptomics, proteomics, and metabolomics to construct a holistic understanding of the metabolic and regulatory networks governing the production of these valuable compounds. mdpi.comoup.com

Genomic sequencing of S. clavuligerus has revealed a linear chromosome and four plasmids, with the genes for clavulanic acid and cephamycin C biosynthesis clustered together. mdpi.comfrontiersin.orgfrontiersin.org Multi-omics analyses comparing wild-type and mutant strains have provided significant insights into the biosynthesis and regulation of clavulanic acid, cephamycin C, and holomycin. mdpi.comoup.com For instance, transcriptomic and proteomic studies have illuminated the roles of key regulatory genes like ccaR and claR. mdpi.commdpi.com The activator CcaR has been shown to bind to multiple promoters in both the cephamycin and clavulanic acid gene clusters, highlighting a coordinated regulatory network. mdpi.comoup.com

Metabolomic studies have further expanded our knowledge by identifying novel metabolites produced by S. clavuligerus, such as naringenin (B18129) and various terpenes. oup.com This comprehensive data allows for the construction of detailed metabolic models. mdpi.com These models can simulate the effects of genetic modifications, such as gene overexpression or knockout, on clavulanic acid production. For example, in silico flux balance analysis (FBA) has been used to identify potential gene targets for enhancing clavulanic acid biosynthesis, with the overexpression of N2-(2-carboxyethyl)-arginine synthase (CEAS) showing promise. japsonline.com

Integrative omics analysis of industrial overproducing strains has revealed significant upregulation of clavulanic acid biosynthetic genes and downregulation of genes involved in the competing 5S clavam pathway. nih.gov These studies also highlight the importance of precursor supply, with genes for arginine biosynthesis being overexpressed in high-producing strains. nih.govresearchgate.net

Future research will likely focus on elucidating the "late" steps of the clavulanic acid biosynthetic pathway, particularly the stereochemical inversion from (3S, 5S)-clavaminic acid to the (3R, 5R) configuration required for clavulanic acid. mdpi.com A deeper understanding of the regulatory networks, including the role of atypical two-component systems and global regulators, will be crucial for targeted strain improvement. nih.gov The continued application of multi-omics approaches will be instrumental in identifying and characterizing these complex interactions, paving the way for more rational and efficient metabolic engineering strategies. nih.govnih.gov

Advanced Computational Design of this compound Analogues with Optimized Properties

The scaffold of this compound, and more broadly clavulanic acid, serves as a crucial starting point for the computational design of novel β-lactamase inhibitors with enhanced characteristics. Advanced computational methods, including in silico modeling and quantitative structure-activity relationship (QSAR) studies, are being employed to develop analogues with optimized properties such as increased potency, broader spectrum of activity, and improved stability.

Computational docking studies are a cornerstone of this approach. These simulations predict the binding affinity and interaction of designed analogues with the active site of various β-lactamase enzymes. For example, docking has been used to study the interaction of clavulanic acid with β-lactamases, providing insights into the mechanism of inhibition. nih.gov This knowledge is then used to guide the design of new molecules.

Researchers are exploring various modifications to the clavam scaffold. For instance, the introduction of different substituents at specific positions can influence the inhibitor's interaction with the target enzyme. The goal is to create molecules that form more stable covalent intermediates with the catalytic serine residue in the active site of serine-based β-lactamases, leading to irreversible inhibition. biomedpharmajournal.orgmetu.edu.tr

Beyond the traditional clavam structure, computational design is also being used to explore entirely new scaffolds inspired by this compound. These efforts aim to overcome the limitations of existing inhibitors, such as susceptibility to resistance mechanisms. The development of non-β-lactam inhibitors, like diazabicyclooctanes (DBOs) and boronic acids, represents a significant outcome of these advanced design strategies. biomedpharmajournal.orgnih.govmdpi.com These novel compounds often exhibit different mechanisms of action and can be effective against a wider range of β-lactamases, including those resistant to first-generation inhibitors. nih.gov

The integration of artificial intelligence (AI) and machine learning into the design process is a rapidly emerging trend. These technologies can analyze vast datasets of chemical structures and biological activities to identify promising candidates and predict their properties with greater accuracy, accelerating the discovery of next-generation β-lactamase inhibitors. researchgate.net

Development of Next-Generation β-Lactamase Inhibitors Inspired by this compound Scaffolds

The clinical success of clavulanic acid has spurred extensive research into the development of next-generation β-lactamase inhibitors, many of which draw inspiration from the this compound scaffold. While first-generation inhibitors like clavulanic acid, sulbactam (B1307), and tazobactam (B1681243) have been invaluable, the rise of inhibitor-resistant β-lactamases has necessitated the creation of novel compounds with broader activity. nih.gov

Second-generation β-lactamase inhibitors often feature novel chemical scaffolds designed to overcome the limitations of their predecessors. nih.gov Two prominent classes that have emerged are the diazabicyclooctanes (DBOs) and boronic acids. biomedpharmajournal.orgnih.gov

| Inhibitor Class | Example(s) | Mechanism of Action | Spectrum of Activity |

| Diazabicyclooctanes (DBOs) | Avibactam, Relebactam | Forms a reversible covalent bond with the active site serine of β-lactamases. | Effective against a broad range of β-lactamases, including Class A (ESBLs, KPC), Class C, and some Class D enzymes. mdpi.com |

| Boronic Acids | Vaborbactam | Acts as a competitive inhibitor, forming a tetrahedral intermediate with the catalytic serine residue. biomedpharmajournal.org | Particularly robust activity against Class A (including KPC) and Class C β-lactamases. mdpi.com |

These next-generation inhibitors offer several advantages over compounds based on the original this compound structure. Avibactam, for instance, is a non-β-lactam inhibitor, which contributes to its broader spectrum of activity. mdpi.com Vaborbactam, a cyclic boronate, is highly effective against Klebsiella pneumoniae carbapenemase (KPC), a significant threat in healthcare settings. mdpi.com

Research is also focused on creating derivatives of existing inhibitors. For example, modifications to the tazobactam structure have been explored to increase the stability of the inhibitor-enzyme complex. biomedpharmajournal.org Furthermore, tricyclic carbapenem (B1253116) derivatives have shown potent inhibition of AmpC β-lactamases, significantly outperforming clavulanic acid against this enzyme class. biomedpharmajournal.org

The development of these new inhibitors is crucial for maintaining the efficacy of β-lactam antibiotics, which remain a cornerstone of antibacterial therapy. biomedpharmajournal.orgnih.gov The ongoing challenge is to stay ahead of evolving bacterial resistance mechanisms by continuously innovating and designing inhibitors with improved potency and a wider spectrum of activity. nih.gov

Novel Analytical Techniques for Comprehensive this compound Profiling

Accurate and sensitive analytical methods are essential for the research, development, and production of this compound and its derivatives. A variety of techniques have been developed for the quantification and profiling of these compounds in different matrices, from fermentation broths to pharmaceutical preparations and biological fluids. zenodo.orgunesp.brnih.gov

High-Performance Liquid Chromatography (HPLC) is a widely used technique. Reversed-phase HPLC with UV detection is a common method for the simultaneous determination of amoxicillin (B794) and clavulanic acid in pharmaceutical products. nih.gov More advanced methods utilize tandem mass spectrometry (LC-MS/MS) for enhanced selectivity and sensitivity, which is particularly important for pharmacokinetic studies in human plasma. zenodo.org Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns, offers faster analysis times and improved resolution compared to conventional HPLC. zenodo.orgunesp.br

Capillary Electrophoresis (CE) has emerged as a fast, efficient, and environmentally friendly alternative to HPLC for the simultaneous analysis of amoxicillin and clavulanic acid. scielo.br This technique provides rapid separation times, often in the order of minutes. scielo.br

For comprehensive profiling of the metabolome of producing organisms like Streptomyces clavuligerus, more advanced techniques are employed. Nuclear Magnetic Resonance (NMR) spectroscopy can provide a "fingerprint" of the complex mixture of metabolites in a sample, allowing for the identification of various compounds. researchgate.net The combination of multiple analytical platforms, such as HPLC-UV-Vis, HPLC-MS, and NMR, provides a powerful approach for the detailed characterization of the metabolic profile, including amino acids, organic acids, and other key metabolites related to this compound production. researchgate.net

These novel and combined analytical approaches are crucial for a deeper understanding of the biosynthetic pathways, optimizing fermentation processes, and ensuring the quality and efficacy of the final pharmaceutical products.

Role of this compound in Understanding Broader Antimicrobial Resistance Mechanisms

This compound and its isomer, clavulanic acid, play a pivotal role in the study of antimicrobial resistance, primarily through their mechanism of β-lactamase inhibition. The widespread use of β-lactam antibiotics has led to the evolution of bacteria that produce β-lactamase enzymes, which hydrolyze the β-lactam ring and inactivate the antibiotic. slu.semedpulse.in Clavulanic acid, by inhibiting these enzymes, restores the activity of β-lactam antibiotics like amoxicillin against resistant strains. mcmaster.canih.govnih.gov

The study of how clavulanic acid interacts with β-lactamases at a molecular level has provided profound insights into enzyme kinetics and inhibition mechanisms. It acts as a "suicide inhibitor," forming a stable, irreversible covalent bond with a serine residue in the active site of the enzyme. metu.edu.trfrontiersin.org This detailed understanding has been fundamental in the design of new, more potent β-lactamase inhibitors. slu.se

Furthermore, the presence and expression of β-lactamase genes, and consequently the effectiveness of this compound-based combinations, are central to the field of antimicrobial stewardship. nih.gov The ability to detect β-lactamase-producing organisms is critical for guiding appropriate antibiotic therapy and preventing the unnecessary use of broad-spectrum agents, which can drive further resistance. medpulse.innih.gov

The biosynthesis of clavulanic acid in Streptomyces clavuligerus itself presents an interesting case study in resistance mechanisms. This organism produces both β-lactam antibiotics (cephamycin C) and a β-lactamase inhibitor. frontiersin.orgfrontiersin.org It is hypothesized that this coordinated production provides a synergistic effect. frontiersin.org Moreover, S. clavuligerus also produces β-lactamase inhibitory proteins, suggesting a complex self-resistance and regulatory system. nih.gov Understanding these native systems can offer clues for developing novel strategies to combat resistance in pathogenic bacteria.

In essence, this compound is not just a therapeutic agent but also a critical research tool that continues to deepen our understanding of the molecular basis of antibiotic resistance and informs the development of strategies to overcome it.

Biosynthetic Engineering for Sustainable Production and Diversification of Clavam Compounds

Biosynthetic engineering of Streptomyces clavuligerus is a key strategy for enhancing the production of clavulanic acid and for creating novel clavam compounds. mdpi.comresearchgate.net Given that industrial production relies on fermentation, improving yields and creating a more sustainable process is of significant commercial interest. nih.govresearchgate.net

One major focus of metabolic engineering is to increase the metabolic flux towards clavulanic acid biosynthesis. mdpi.com This can be achieved by overexpressing key genes in the pathway. For example, overexpressing regulatory genes like ccaR and claR, or biosynthetic genes such as cas2 (clavaminate synthase 2), has been shown to increase clavulanic acid titers. mdpi.commetu.edu.tr Another approach is to increase the supply of precursors, L-arginine and glyceraldehyde-3-phosphate (GAP). mdpi.comresearchgate.net This has been explored by engineering the glycolytic pathway to increase the pool of GAP. researchgate.net

A complementary strategy is to disrupt or downregulate competing metabolic pathways. The biosynthesis of clavulanic acid shares its early steps with the production of other 5S clavam compounds. mdpi.comnih.gov By inactivating genes specific to the 5S clavam branch, the metabolic flux can be redirected towards the desired (3R, 5R)-configured clavulanic acid. japsonline.comresearchgate.net